molecular formula C23H21N5O2S B2941981 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396873-14-5

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2941981
CAS No.: 1396873-14-5
M. Wt: 431.51
InChI Key: ATBWWDBSZXHWHD-UHFFFAOYSA-N
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Description

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a methyl-substituted aromatic aldehyde under acidic conditions to form the benzothiazole ring.

    Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki coupling reaction using palladium catalysts.

    Formation of the Pyridazine Core: The intermediate product is then reacted with hydrazine derivatives to form the pyridazine ring.

    Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole moieties.

    Morpholine Derivatives: Compounds containing the morpholine ring.

    Pyridazine Derivatives: Compounds with a pyridazine core.

Uniqueness

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of three distinct heterocyclic structures, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-15-2-7-18-20(14-15)31-23(25-18)16-3-5-17(6-4-16)24-22(29)19-8-9-21(27-26-19)28-10-12-30-13-11-28/h2-9,14H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBWWDBSZXHWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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